![molecular formula C6H10FN B15125155 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-1-bicyclo[111]pentanyl)methanamine is a chemical compound with the molecular formula C6H10FN It is a derivative of bicyclo[111]pentane, a highly strained and rigid hydrocarbon framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine typically involves the use of [1.1.1]propellane as a starting material. One common method is the radical fluorination of [1.1.1]propellane, followed by amination. This process can be carried out under mild conditions using radical initiators and suitable fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for high throughput and efficient production, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can yield primary amines or alkanes. Substitution reactions can introduce a variety of functional groups, such as azides or halides .
科学的研究の応用
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and activity at target sites. The rigid bicyclo[1.1.1]pentane framework can also enhance the compound’s stability and resistance to metabolic degradation .
類似化合物との比較
Similar Compounds
Similar compounds to (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine include:
- (3-Chloro-1-bicyclo[1.1.1]pentanyl)methanamine
- (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanamine
- (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to enhanced biological activity, improved pharmacokinetic properties, and increased stability compared to its halogenated analogs .
特性
分子式 |
C6H10FN |
|---|---|
分子量 |
115.15 g/mol |
IUPAC名 |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C6H10FN/c7-6-1-5(2-6,3-6)4-8/h1-4,8H2 |
InChIキー |
XVMMFHNUAVOSKX-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



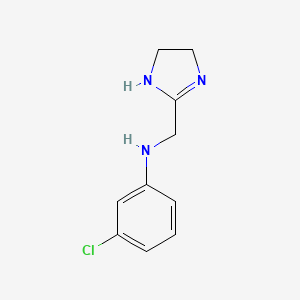
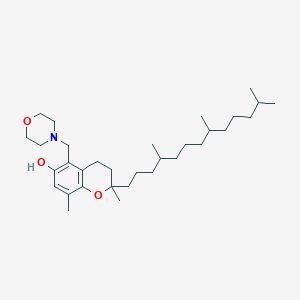
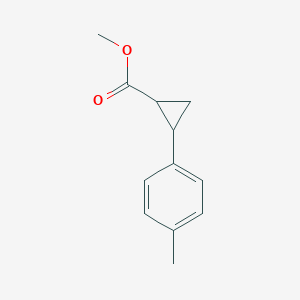
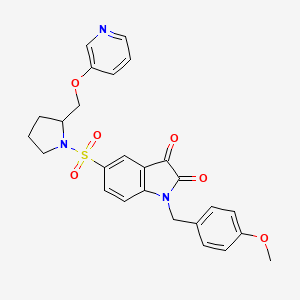
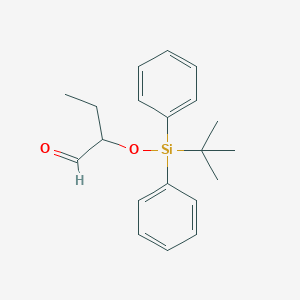
![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
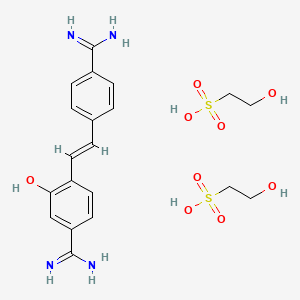
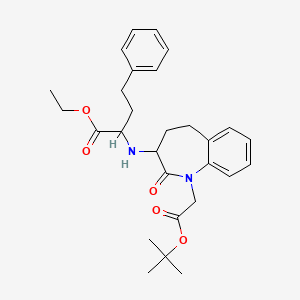
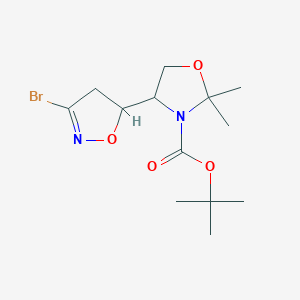
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)
